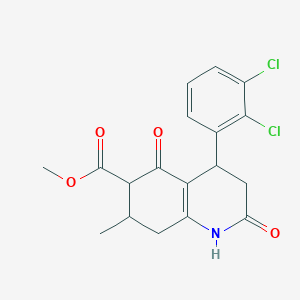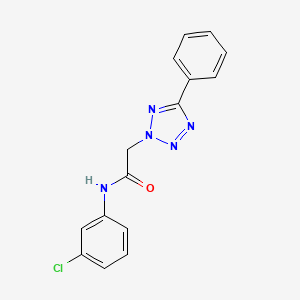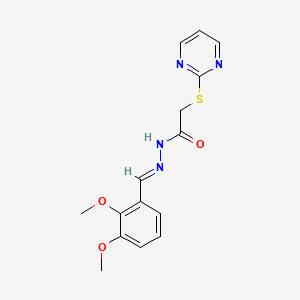![molecular formula C17H19NO3 B5527015 4-[3-(2-furyl)-3-phenylpropanoyl]morpholine](/img/structure/B5527015.png)
4-[3-(2-furyl)-3-phenylpropanoyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of morpholine derivatives, including compounds similar to 4-[3-(2-furyl)-3-phenylpropanoyl]morpholine, involves several methods starting from vicinal amino alcohols and their derivatives, oxiranes, and aziridines. These methods provide a pathway to a wide range of morpholine derivatives utilized in medicinal and organic chemistry for their biological activities and as catalysts or auxiliaries in chemical syntheses (Palchikov, 2013).
Molecular Structure Analysis
The molecular structure of morpholine derivatives is characterized by the presence of a morpholine ring, which is a six-membered aromatic organic heterocycle containing nitrogen and oxygen atoms. This structural feature imparts unique chemical and physical properties to the compound, including its reactivity and potential biological activities. The morpholine ring's presence in various organic compounds has been developed for diverse pharmacological activities, highlighting the importance of the structural analysis in understanding the compound's functionality (Asif & Imran, 2019).
Chemical Reactions and Properties
Morpholine derivatives participate in a range of chemical reactions, leveraging their unique structure. These reactions include acting as ligands in coordination chemistry and undergoing various transformations that highlight their chemical versatility. The nitrogen substituents in morpholine derivatives significantly influence their intra- and intermolecular hydrogen-bonding interactions and coordination properties, further demonstrating their complex chemical behavior and applications in synthesis and medicinal chemistry (Saeed, Flörke, & Erben, 2014).
科学的研究の応用
Antimicrobial and Modulating Activity
One study investigated the antimicrobial and modulating activity of a similar compound, 4-(Phenylsulfonyl) morpholine, against standard and multi-resistant strains of bacteria and fungi. This research highlights the potential of morpholine derivatives in enhancing antibiotic activity against resistant microbial strains, suggesting a promising application in the development of new antimicrobial agents (Oliveira et al., 2015).
Luminescence Properties
Another area of application involves the synthesis and characterization of rare earth ternary complexes with β-diketone and 1,10-phenanthroline, where derivatives of furyl compounds have been utilized. These complexes exhibit interesting luminescence properties, making them suitable for applications in materials science, particularly in the development of new luminescent materials (Suo Quan-ling, 2009).
Antimicrobial Activity of Mannich Base Derivatives
Research into Mannich base derivatives, including those with morpholine components, has shown significant antibacterial and antifungal activities. These studies contribute to the search for new antimicrobial agents, especially those with high activity against specific pathogens (Idhayadhulla et al., 2014).
Drug-Excipient Compatibility Testing
The compatibility of drugs with excipients is crucial in pharmaceutical formulations. Research involving the identification and characterization of degradation products of phenylephrine in the presence of morpholine derivatives offers insights into the stability of pharmaceutical preparations and the mechanisms of degradation, which is essential for ensuring the safety and efficacy of drugs (Douša et al., 2011).
Synthesis and Characterization of Morpholine Derivatives
The synthesis and characterization of morpholine derivatives, including their structural analysis through crystallography and their biological activity assessments, highlight the versatility of these compounds in both medicinal chemistry and materials science. Such research paves the way for the development of novel compounds with potential applications in various fields (Mamatha S.V et al., 2019).
特性
IUPAC Name |
3-(furan-2-yl)-1-morpholin-4-yl-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c19-17(18-8-11-20-12-9-18)13-15(16-7-4-10-21-16)14-5-2-1-3-6-14/h1-7,10,15H,8-9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAUUCSOPGRDKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC(C2=CC=CC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-yl)-1-morpholin-4-yl-3-phenylpropan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5526952.png)

![5-{2-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5526957.png)


![(3S)-1-{[(3-methoxyphenyl)thio]acetyl}-N,N-dimethylazepan-3-amine](/img/structure/B5526978.png)

![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5526993.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5527004.png)
![2-({5-[3-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5527005.png)
![1-[4-(2-propyn-1-yloxy)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5527007.png)
![5-(2-furyl)-4-[(2,3,4-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5527033.png)
